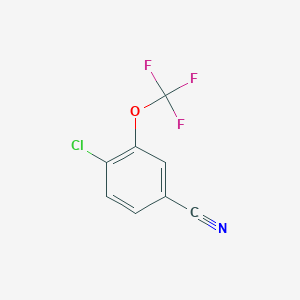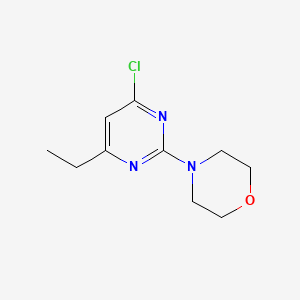
4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline is a fluorinated quinoline derivative with the molecular formula C11H4Cl4F3N and a molecular weight of 348.96 g/mol . This compound is known for its unique chemical structure, which includes both chloro and trifluoromethyl groups, making it a valuable building block in organic synthesis and various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline typically involves multi-step reactions starting from substituted aniline derivatives. One common method includes the cyclization of substituted aniline to form 4-hydroxy quinoline, which is then transformed into this compound through chlorination and trifluoromethylation reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination and trifluoromethylation processes under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups .
Aplicaciones Científicas De Investigación
4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline involves its interaction with specific molecular targets and pathways. The presence of electron-rich nitrogen and oxygen atoms, along with π-bonds in its structure, facilitates its adsorption on metal surfaces, making it a potential corrosion inhibitor . Additionally, its unique structure allows it to interact with biological targets, potentially disrupting cellular processes and exhibiting antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-methyl-8-trifluoromethyl-quinoline: Similar in structure but with a methyl group instead of a trichloromethyl group.
4-Chloro-2-methyl-7-trifluoromethyl-quinoline: Another derivative with a different substitution pattern.
4-Chloro-2-trichloromethyl-quinoline: Lacks the trifluoromethyl group, making it less fluorinated.
Uniqueness
4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline stands out due to the presence of both chloro and trifluoromethyl groups, which impart unique chemical and physical properties.
Propiedades
IUPAC Name |
4-chloro-2-(trichloromethyl)-8-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4Cl4F3N/c12-7-4-8(10(13,14)15)19-9-5(7)2-1-3-6(9)11(16,17)18/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQTYYBJSXXNTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2Cl)C(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4Cl4F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70575957 |
Source


|
| Record name | 4-Chloro-2-(trichloromethyl)-8-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70575957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91991-76-3 |
Source


|
| Record name | 4-Chloro-2-(trichloromethyl)-8-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70575957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 91991-76-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2-Methylpropyl)sulfanyl]benzaldehyde](/img/structure/B1356650.png)













